molecular formula C12H23ClO B14633044 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane CAS No. 53045-56-0

4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane

Cat. No.: B14633044
CAS No.: 53045-56-0
M. Wt: 218.76 g/mol
InChI Key: LFIMXBWXHXYQCY-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and two isopropyl groups attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane typically involves the chlorination of a precursor compound followed by the introduction of the methyl and isopropyl groups. Common synthetic routes include:

    Chlorination: The precursor compound undergoes chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated intermediate is then subjected to alkylation reactions to introduce the methyl and isopropyl groups. This can be achieved using alkyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

    Reduction: Formation of the corresponding alkanes.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methyl-2,6-di(propan-2-yl)oxane: shares similarities with other chloro-substituted oxane derivatives.

    This compound: can be compared to compounds like 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydropyran and 4-chloro-3-methyl-2,6-di(propan-2-yl)tetrahydrofuran.

Uniqueness

The presence of both chloro and isopropyl groups in this compound imparts unique chemical properties, making it distinct from other similar compounds

Properties

CAS No.

53045-56-0

Molecular Formula

C12H23ClO

Molecular Weight

218.76 g/mol

IUPAC Name

4-chloro-3-methyl-2,6-di(propan-2-yl)oxane

InChI

InChI=1S/C12H23ClO/c1-7(2)11-6-10(13)9(5)12(14-11)8(3)4/h7-12H,6H2,1-5H3

InChI Key

LFIMXBWXHXYQCY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(OC1C(C)C)C(C)C)Cl

Origin of Product

United States

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